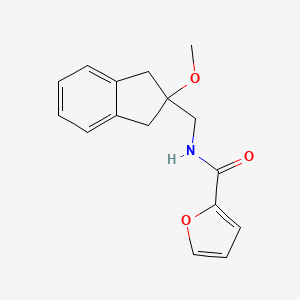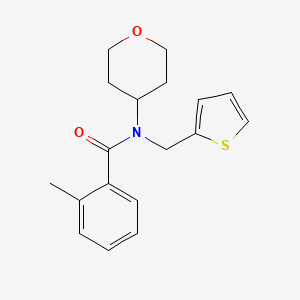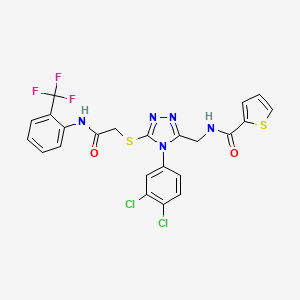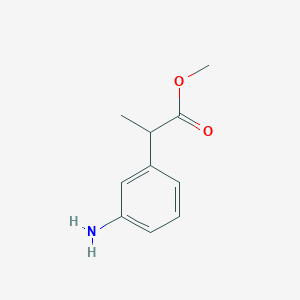![molecular formula C18H17N3O6S2 B2932216 N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide CAS No. 898414-28-3](/img/structure/B2932216.png)
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide” is a complex organic compound that contains several functional groups and structural components, including a benzo[d]thiazole ring, a methoxy group, a nitro group, and a tosylpropanamide group .
Molecular Structure Analysis
The benzo[d]thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The methoxy group, nitro group, and tosylpropanamide group are attached to this ring, which could significantly affect the compound’s reactivity and properties.
Scientific Research Applications
Synthesis and Spectral Characterization
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide is a compound related to a class of thiazole derivatives, synthesized for various scientific purposes including antimicrobial activities. The synthesis involves condensation reactions with specific precursors, followed by characterization using UV-visible, NMR, and mass spectrometry techniques. These compounds have shown moderate activity against bacteria and fungi in studies, highlighting their potential in antimicrobial research (H. M. Vinusha et al., 2015).
Photodynamic Therapy Applications
Another avenue of research explores the use of related compounds in photodynamic therapy (PDT), a treatment modality for cancer. Studies on zinc phthalocyanine derivatives, which share a similar structural motif, demonstrate their potential as Type II photosensitizers due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. Such properties are crucial for effective PDT in cancer treatment (M. Pişkin et al., 2020).
PET Studies and Inhibitor Research
The compound has also been investigated in the context of positron emission tomography (PET) studies. Derivatives like N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea have been radiolabeled for cerebral PET studies, aiming to study glycogen synthase kinase-3beta in the brain. However, the poor brain penetration of these compounds has limited their use in this area, suggesting the need for further modification to enhance their utility in biomedical imaging (N. Vasdev et al., 2005).
Cyclization Reactions and Heterocyclic Chemistry
Research into the thermal cyclization of electron-rich N-arylthiobenzamides to benzothiazoles, including compounds similar to this compound, provides insights into novel synthetic routes for creating heterocyclic compounds. Such reactions are valuable for developing new materials and pharmaceuticals with enhanced properties (Oscene V. Barrett et al., 2012).
Antibacterial Activity and Synthetic Applications
The compound and its derivatives have been studied for their antibacterial activity, particularly against Pseudomonas aeruginosa. These studies involve synthesizing methoxy substituted benzothiazole derivatives and evaluating their antimicrobial efficacy, which could lead to the development of new antibiotics (Akhilesh Gupta, 2018).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been found to inhibit the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been shown to interact with their targets, leading to inhibition of the target’s function . In the case of anti-tubercular activity, they inhibit the DprE1 enzyme, disrupting the cell wall biosynthesis of Mycobacterium tuberculosis .
Biochemical Pathways
Given its potential anti-tubercular activity, it can be inferred that it affects the cell wall biosynthesis pathway in mycobacterium tuberculosis by inhibiting the dpre1 enzyme .
Result of Action
Given its potential anti-tubercular activity, it can be inferred that it leads to the death of mycobacterium tuberculosis by disrupting its cell wall biosynthesis .
properties
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S2/c1-11-3-5-13(6-4-11)29(25,26)8-7-16(22)19-18-20-17-14(27-2)9-12(21(23)24)10-15(17)28-18/h3-6,9-10H,7-8H2,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYLBFZJRWPQHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2932134.png)


![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2932137.png)
![N-[[4-(3-methylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2932143.png)

![9-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2932146.png)


![N-[(1R*,4R*)-4-Aminocyclohexyl]-3-methylbutanamide hydrochloride](/img/structure/B2932152.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2932153.png)

